N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
The compound is a heterocyclic compound, which are cyclic compounds with at least two different elements as members of its rings . It seems to contain a quinazoline moiety, which is a type of nitrogenous heterocyclic compound. Quinazolines have been found in many important synthetic drug molecules and show versatile biological activities .
Molecular Structure Analysis
The structure of this compound seems to be complex, with multiple rings and functional groups. It likely contains a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms .Scientific Research Applications
Synthesis and Characterization for Antimicrobial Applications
Research has shown that derivatives of quinazoline, a core structure related to N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide, have been synthesized and characterized for their potential antimicrobial activities. For instance, a study by Desai, Shihora, and Moradia (2007) synthesized new quinazolines and tested their antibacterial and antifungal activities against various microorganisms, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus, demonstrating the compound's potential as an antimicrobial agent (Desai, Shihora, & Moradia, 2007). Another study by Desai et al. (2011) further explored the antimicrobial potential of clubbed quinazolinone and 4-thiazolidinone compounds (Desai, Dodiya, & Shihora, 2011).
Synthetic Routes and Molecular Transformations
Significant research has also been conducted on the synthetic routes and molecular transformations of quinazoline derivatives. A study by Chau et al. (1982) discussed the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and N-(2-thiono-4-oxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, illustrating the compound's synthetic versatility and potential for further functionalization (Chau, Saegusa, & Iwakura, 1982). Additionally, Ivachtchenko, Kovalenko, and Drushlyak (2003) developed a liquid-phase synthesis method for combinatorial libraries of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, highlighting innovative approaches to creating diverse quinazoline-based compounds (Ivachtchenko, Kovalenko, & Drushlyak, 2003).
properties
IUPAC Name |
N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2S/c24-18-9-6-16(7-10-18)14-27-22(29)19-11-8-17(12-20(19)26-23(27)30)21(28)25-13-15-4-2-1-3-5-15/h1-7,9-10,17,19-20H,8,11-14H2,(H,25,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMYPOZGLALOGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)NCC3=CC=CC=C3)NC(=S)N(C2=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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